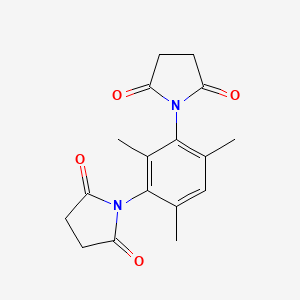
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-5-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-5-quinolinamine, also known as BTAQ, is a chemical compound that has gained significant attention in the field of scientific research. BTAQ is a heterocyclic organic compound that contains two aromatic rings, a quinoline and a benzotriazole, which are connected by a methylene bridge.
作用機序
The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-5-quinolinamine is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. This compound has been shown to bind to DNA and inhibit the activity of DNA polymerase, which is an enzyme involved in DNA replication. This suggests that this compound may have potential as an anti-cancer agent by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant properties, which may contribute to its potential anti-cancer effects.
実験室実験の利点と制限
One of the main advantages of using N-(1H-1,2,3-benzotriazol-1-ylmethyl)-5-quinolinamine in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and standard laboratory techniques. Additionally, this compound has been shown to be stable under a range of conditions, which makes it suitable for use in a variety of experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(1H-1,2,3-benzotriazol-1-ylmethyl)-5-quinolinamine. One potential direction is to investigate its use as a potential anti-cancer agent in vivo. While this compound has shown promise in vitro, further studies are needed to determine its efficacy in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with biological molecules. Finally, there is potential for the development of new applications of this compound in fields such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in the field of scientific research. Its simple synthesis method, stability, and potential applications in various scientific fields make it a promising compound for further study. While there are still limitations associated with its use in lab experiments, the potential for future applications of this compound makes it an exciting area of research.
合成法
The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-5-quinolinamine involves the reaction between 5-aminoquinoline and 1H-1,2,3-benzotriazole-1-carboxylic acid in the presence of an appropriate coupling agent. The reaction results in the formation of this compound as a yellow solid. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-5-quinolinamine has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of organic electronics, where it is used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
特性
IUPAC Name |
N-(benzotriazol-1-ylmethyl)quinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-2-9-16-15(6-1)19-20-21(16)11-18-14-8-3-7-13-12(14)5-4-10-17-13/h1-10,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAMHLGHZRZVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)

![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)
![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)


![N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide](/img/structure/B5813791.png)
![methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5813792.png)
![2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5813800.png)